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Compound of Interest |

Compound Name: S,S-Diphenyisulfilimine
CAS No.: 36744-90-8
Cat. No.: B1605948

Executive Summary

The direct introduction of a "free" (unprotected) NH group into organic molecules is a high-
value transformation in medicinal chemistry, often circumventing the need for
protection/deprotection sequences. S,S-Diphenylsulfilimine (Ph2S=NH), available
commercially as a stable monohydrate, serves as a practical "NH" synthon. Upon N-transfer, it
releases diphenyl sulfide (PhzS), which can be recovered. This guide details the preparation of
the free reagent and its application in Iridium-catalyzed allylic amination (synthesis of primary
allylic amines) and Nucleophilic Aziridination.

Chemical Properties & Reagent Preparation[1][2][3]
[4][5][6][7]1[8][9]1[10][11]

While Ph2S=NH is often sold as a monohydrate (Ph2S=NH-H20), certain catalytic applications
require the anhydrous free base or specific handling to prevent catalyst deactivation.

Properties
o CAS: 68837-61-6 (Monohydrate)

» Appearance: White to off-white crystalline solid.
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 Stability: The monohydrate is stable at room temperature. The anhydrous free base is
hygroscopic and should be stored under inert gas at -20°C to prevent hydrolysis or
oligomerization.

o Byproduct: Diphenyl sulfide (Ph2S) — distinct odor; removable via column chromatography
(non-polar).

Protocol A: Preparation of Free S,S-Diphenylsulfilimine

For applications requiring strictly anhydrous conditions (though many tolerate the hydrate).

Principle: Deprotonation of the sulfiliminium salt derived from diphenyl sulfide.

Step 1: Amination
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Figure 1: Generation of free sulfilimine from sulfide precursors.

Step-by-Step:

o Amination: Dissolve diphenyl sulfide (1.0 equiv) in CH2Clz (0.5 M). Add O-
mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) portion-wise at 0°C. Stir for 2 hours.

» Precipitation: Add Et20 to precipitate the white sulfiliminium salt. Filter and dry.[1]
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» Neutralization: Suspend the salt in MeOH. Add 10% aqueous NaOH (1.5 equiv) at 0°C. Stir
for 10 min.

o Extraction: Extract with CH2Cl2. Dry organic layer over K2COs (avoid acidic drying agents like
MgSOa4 which might revert the equilibrium).

o Concentration: Evaporate solvent to yield Ph2S=NH as a white solid. Use immediately or
store at -20°C.

Application 1: Enantioselective Synthesis of
Primary Allylic Amines

Reference: Grange, R. L., et al. Chem. Sci., 2015, 6, 777-781.[2][3][4]

This is the "killer application” for Ph2S=NH. It acts as a nucleophile in an Iridium-catalyzed
allylic substitution.[5] The resulting allylic sulfilimine is easily hydrolyzed to a primary amine,
avoiding the harsh deprotection required for phthalimides or sulfonamides.

Mechanism

The Ir-catalyst forms a

-allyl complex. Ph2S=NH attacks the allyl terminus. The resulting product is an allylic sulfilimine.
Treatment with acid cleaves the S=N bond, releasing Ph2S and the primary amine salt.
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Figure 2: Ir-catalyzed allylic amination workflow using Ph2S=NH.

Protocol B: Ir-Catalyzed Allylic Amination

Reagents:

[Ir(cod)Cl]2 (2 mol%)[4]
Chiral Phosphoramidite Ligand (4 mol%)
Allylic Carbonate (1.0 equiv)

S,S-Diphenylsulfilimine Monohydrate (1.1 equiv)
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e Solvent: CH2Cl2 (anhydrous)
Procedure:

o Catalyst Activation: In a flame-dried vial, mix [Ir(cod)Cl]2 and the phosphoramidite ligand in
CH2Clz. Stir at RT for 10 min. Add propylamine (1.0 equiv relative to Ir) to activate the
catalyst (forming the active species). Stir 10 min, then remove volatiles in vacuo if necessary
(or proceed if using optimized pre-catalyst).

e Reaction: Dissolve the activated catalyst in CH2Clz. Add the allylic carbonate.[6]

e Addition: Add Ph2S=NH-H20 (1.1 equiv). Note: The monohydrate is often tolerated, but
adding MgSOa or using the free base improves yields for sensitive substrates.

¢ Incubation: Stir at 35°C for 16—24 hours.

e Hydrolysis (One-Pot): Add 1N HCI (aq) or HCI in dioxane to the reaction mixture. Stir for 1
hour at RT.

o Workup: Wash with Et20 (removes Ph2S byproduct). Basify the aqueous layer (NaOH) and
extract with CH2Cl2 to obtain the primary allylic amine.

Data Summary: Substrate Scope (Representative)

Product (Primary .
Substrate (R) Amine) Yield (%) ee (%)
mine

] 1-Phenylprop-2-en-1-
Phenyl (Linear) ] 88% 96%
amine

1-(1-Naphthyl)prop-2-
Naphthyl ( p yhprop 81% 94%
en-1-amine

Alkyl (n-Pr) Hex-1-en-3-amine 74% 97%

Application 2: Nucleophilic Aziridination of Enones

Reference: Furukawa, N., et al. Tetrahedron, 1980, 36, 73.
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Unlike Rh-catalyzed aziridination (which uses electrophilic nitrenes on electron-rich alkenes),
Ph2S=NH reacts with electron-deficient alkenes (Michael acceptors) to form aziridines.

Protocol C: Aziridination of Chalcones

Principle: Ph2S=NH adds to the

-carbon of an
-unsaturated ketone. The resulting enolate displaces Ph2S in an intramolecular
-type ring closure.

Procedure:

Setup: Charge a flask with Chalcone (1.0 mmol) and Toluene (5 mL).

Reagent: Add Ph2S=NH (1.2 mmol).

Conditions: Heat to reflux (110°C) for 3—6 hours.

Monitoring: Monitor by TLC. The disappearance of the enone and formation of a more polar
spot indicates conversion.

Workup: Cool to RT. Concentrate. Purify via silica gel chromatography.
o Note: The product is an NH-aziridine (2-benzoyl-3-phenylaziridine).

o Caution: NH-aziridines are sensitive to ring opening on acidic silica. Use basified silica
(1% EtsN in eluent) for purification.

Troubleshooting & Expert Tips

Handling the "Free NH"

The NH proton in Ph2S=NH is weakly acidic (

~10-11). It can be deprotonated by strong bases (NaH, BuLi) to form the anion [Ph2S=N]-,

which is a potent nucleophile. However, in the protocols above, it is used as the neutral
species.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Removing Diphenyl Sulfide (Ph2S)

The ubiquitous byproduct, PhzS, is a foul-smelling oil.

Removal: It is highly lipophilic. In the Amine Synthesis (Protocol B), an acid-base extraction
is the best method:

o Acidify reaction (Amine -> Ammonium salt; PhzS stays organic).
o Wash aqueous layer with Hexanes/Ether (removes Ph2S).

o Basify aqueous layer and extract Amine.

Storage

Store Ph2S=NH-Hz20 in a brown bottle at 4°C. If the solid turns yellow or smells strongly of

sulfide, it has partially decomposed. Recrystallize from EtOAc/Hexanes if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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